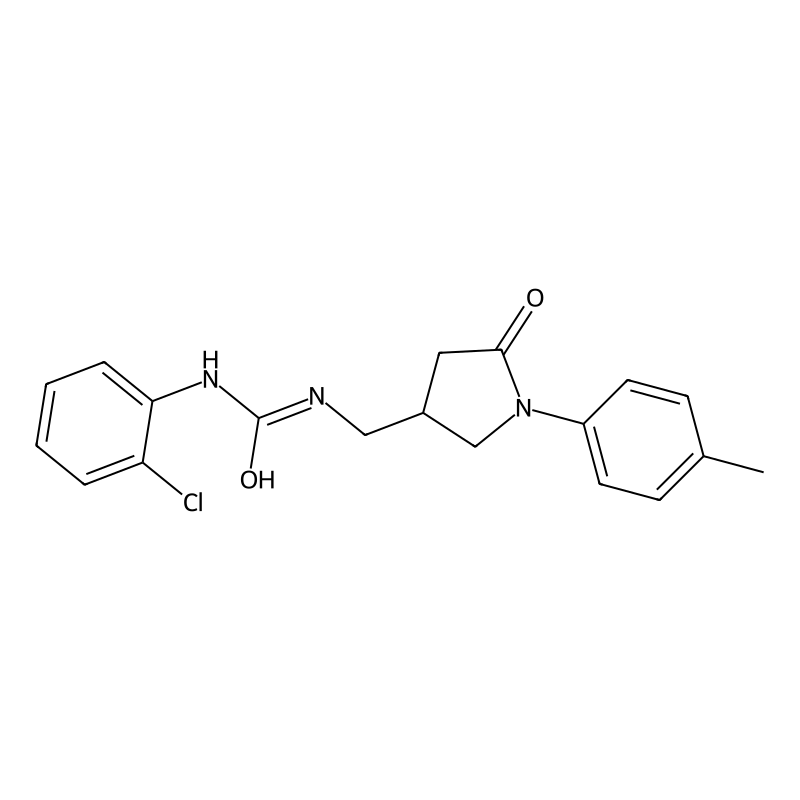

1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a complex organic compound characterized by a unique structural framework that includes a urea moiety and a pyrrolidine derivative. The compound features a 2-chlorophenyl group attached to the urea nitrogen and a pyrrolidine ring that contains a p-tolyl substituent at the 5-position. This arrangement contributes to its potential biological activity and chemical reactivity, making it of interest in various fields of research.

Potential Enzyme Inhibitor:

This similarity suggests that 1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea might hold potential for further investigation as a potential inhibitor for various enzymes. However, further research is necessary to confirm its inhibitory activity and identify specific enzymes it might target.

Importance of Enzyme Inhibition in Drug Discovery:

Enzyme inhibition plays a crucial role in drug discovery. By inhibiting specific enzymes involved in disease processes, researchers can develop drugs to treat various medical conditions.

For example, acetylcholinesterase inhibitors are used to treat Alzheimer's disease, while HIV protease inhibitors are used to treat HIV/AIDS.

The chemical reactivity of 1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea can be explored through various reactions typical of urea and pyrrolidine derivatives. Key reactions may include:

- Nucleophilic Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.

- Hydrolysis: The urea bond can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carbonyl compounds.

- Cyclization: The pyrrolidine ring can participate in cyclization reactions, potentially forming more complex heterocyclic structures.

These reactions are essential for modifying the compound to enhance its biological properties or for further synthetic applications.

Compounds with similar structural features have shown diverse biological activities, including:

- Anticancer Properties: Some pyrrolidine derivatives exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity: The presence of the chlorophenyl and p-tolyl groups may contribute to antimicrobial properties, making it a candidate for further investigation in drug development.

- Enzyme Inhibition: Compounds like this may inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications.

The specific biological activities of 1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea require empirical testing to establish its efficacy and mechanism of action.

The synthesis of 1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea can involve several steps:

- Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors, such as p-tolyl derivatives and carbonyl compounds.

- Urea Formation: The urea moiety can be synthesized by reacting an isocyanate with an amine or by direct condensation between amines and carbonyl compounds under controlled conditions.

- Final Coupling: The final product is obtained by coupling the pyrrolidine derivative with the chlorophenyl urea, possibly using coupling agents or catalysts to facilitate the reaction.

These methods emphasize the importance of selecting appropriate reaction conditions to optimize yield and purity.

1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea has potential applications in:

- Pharmaceuticals: As a lead compound for developing new drugs targeting cancer or infectious diseases.

- Agricultural Chemicals: Its biological activity may be harnessed in developing new agrochemicals with antimicrobial properties.

- Material Science: The unique structural features may lend themselves to applications in creating novel materials with specific properties.

Several compounds share structural similarities with 1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methyl-5-(p-tolyl)-1H-pyrrole-3-carboxylic acid | Contains a pyrrole ring | Lacks urea functionality |

| N-(4-Chlorophenyl)-N'-(p-tolyl)urea | Urea structure similar | Different phenolic substituent |

| 5-Oxo-pyrrolidine derivatives | Pyrrolidine core | Varying substituents at different positions |

Uniqueness

The uniqueness of 1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea lies in its specific combination of a chlorophenyl group, a p-tolyl-substituted pyrrolidine, and a urea linkage. This combination potentially enhances its biological activity compared to other similar compounds, making it a valuable candidate for further research in medicinal chemistry.